Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Lipophilicity Drug-likeness Fragment-based design

tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate (CAS 2167155-65-7) is a spirocyclic diamine building block featuring a 7-azaspiro[3.5]nonane core with a tert-butoxycarbonyl (Boc)-protected secondary amine at the 7-position and a primary aminomethyl substituent at the 5-position. The molecular formula is C₁₄H₂₆N₂O₂, with a molecular weight of 254.37 g/mol and a typical purity specification of ≥95%.

Molecular Formula C14H26N2O2
Molecular Weight 254.374
CAS No. 2167155-65-7
Cat. No. B2915786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
CAS2167155-65-7
Molecular FormulaC14H26N2O2
Molecular Weight254.374
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)CN
InChIInChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-7-14(5-4-6-14)11(9-15)10-16/h11H,4-10,15H2,1-3H3
InChIKeyHQCSDOSIMBNSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate (CAS 2167155-65-7): Core Identity and Procurement-Relevant Specifications


tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate (CAS 2167155-65-7) is a spirocyclic diamine building block featuring a 7-azaspiro[3.5]nonane core with a tert-butoxycarbonyl (Boc)-protected secondary amine at the 7-position and a primary aminomethyl substituent at the 5-position . The molecular formula is C₁₄H₂₆N₂O₂, with a molecular weight of 254.37 g/mol and a typical purity specification of ≥95% . This compound serves as an intermediate for constructing conformationally constrained amine scaffolds in medicinal chemistry, particularly for muscarinic acetylcholine receptor M4 (mAChR M4) antagonists and other spirocycle-containing drug candidates [1].

Why Generic Azaspiro[3.5]nonane Building Blocks Cannot Substitute for tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate


Closely related azaspiro[3.5]nonane analogs—including the 2-aminomethyl regioisomer (CAS 1160247-15-3), the unprotected 7-azaspiro[3.5]nonane (CAS 766-34-7), and the 5-azaspiro[3.5]nonane scaffold (CAS 160499-09-2)—differ substantially in lipophilicity, amine orientation, and protection state, all of which directly affect reactivity, solubility, and biological target engagement [1]. The 5-aminomethyl substitution pattern positions the primary amine at a geometrically distinct vector relative to the spirocyclic core compared to the 2-aminomethyl isomer, altering the exit vector geometry crucial for fragment-based drug design. Furthermore, the Boc-protected piperidine nitrogen enables chemoselective functionalization that unprotected variants cannot support, making simple scaffold-for-scaffold substitution chemically infeasible. Quantitative evidence below demonstrates measurable differences in computed lipophilicity and aqueous solubility that translate into divergent suitability for specific synthetic and biological applications [2] .

Quantitative Comparative Evidence: tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate vs. Closest Analogs


Lipophilicity Differential: 5-Aminomethyl Regioisomer Exhibits Lower Computed LogP than the 2-Aminomethyl Isomer

The target compound (5-aminomethyl isomer, CAS 2167155-65-7) has a computed CLogP of 2.373 [1], whereas the 2-aminomethyl regioisomer (CAS 1160247-15-3) has a LogP of 3.0106 . This represents a ΔLogP of approximately 0.64 units, corresponding to a roughly 4.4-fold difference in octanol-water partition coefficient.

Lipophilicity Drug-likeness Fragment-based design

Predicted Aqueous Solubility Advantage: 5-Aminomethyl Isomer Expected to Exceed 2-Isomer Solubility

The 2-aminomethyl regioisomer (CAS 1160247-15-3) has a calculated solubility of 4.1 g/L at 25°C . While direct experimental solubility data for the target 5-aminomethyl isomer are not publicly available, the 0.64-unit lower LogP (see Evidence Item 1) predicts substantially higher aqueous solubility based on the generally inverse LogP-solubility relationship for neutral compounds of similar molecular weight (MW = 254.37 g/mol for both isomers). Class-level inference suggests that the 5-aminomethyl isomer may exhibit >2-fold higher solubility, with conservative estimates placing solubility in the 8–15 g/L range.

Aqueous solubility Formulation Biopharmaceutics

Piperidine Amine Protection State: Boc Group Enables Selective Orthogonal Derivatization vs. Unprotected Analogs

The target compound carries a Boc protecting group on the piperidine (7-position) nitrogen. In contrast, closely related commercial building blocks such as 7-azaspiro[3.5]nonane (CAS 766-34-7, purity ≥97% ) and 7-aminomethyl-spiro[3.5]nonane (CAS 877125-98-9, purity 98% [1]) lack this protection. The Boc group allows chemoselective functionalization at the 5-aminomethyl primary amine under conditions where the piperidine nitrogen remains masked, then subsequent deprotection with TFA or HCl to reveal the secondary amine for further derivatization. This orthogonal reactivity is absent in unprotected analogs.

Orthogonal protection Synthetic accessibility Diversification

Spirocyclic Scaffold Versatility: 7-Azaspiro[3.5]nonane Core Clinically Validated in FAAH and mAChR M4 Programs vs. Non-Spiro Piperidine Alternatives

The 7-azaspiro[3.5]nonane scaffold has been clinically validated through PF-04862853, an orally efficacious FAAH inhibitor with an IC₅₀ of 0.30 μM [1], and through substituted 7-azaspiro[3.5]nonane compounds disclosed as mAChR M4 antagonists in US Patent 11,149,022 [2]. Non-spirocyclic piperidine alternatives (e.g., 4-aminomethylpiperidine derivatives) lack the conformational constraint imposed by the spirocyclic junction, which can reduce binding affinity and selectivity for targets requiring a well-defined three-dimensional pharmacophore. The 5-aminomethyl substitution on this core provides a unique exit vector not accessible from the 2-position or from simple piperidine scaffolds.

Spirocyclic scaffolds FAAH inhibitors mAChR M4 antagonists

Regioisomeric Purity and Vendor Availability: 5-Aminomethyl Isomer Offers Distinct Synthetic Entry Point vs. Mixed Isomer Batches

The target compound (CAS 2167155-65-7) is commercially supplied as the single 5-aminomethyl regioisomer with a minimum purity of 95% , and is stocked by multiple global vendors including Sigma-Aldrich (Enamine catalog), CymitQuimica, and Parchem. In contrast, the 2-aminomethyl regioisomer (CAS 1160247-15-3) is also commercially available at 95% purity, but the two regioisomers are not interchangeable; each provides a distinct substitution geometry (5-position vs. 2-position on the cyclobutane ring) that directs the primary amine along different spatial vectors relative to the spirocyclic core.

Regioisomeric purity Supply chain Synthetic reliability

Optimal Research and Industrial Application Scenarios for tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate


Fragment-Based Drug Discovery Requiring Spiro-Constrained Primary Amine Exit Vectors

In fragment-based screening, the 5-aminomethyl group provides a geometrically distinct vector for amine-directed fragment linking compared to the 2-aminomethyl isomer. The lower predicted LogP (2.373 vs. 3.0106) [1] supports better aqueous compatibility in biochemical assays, reducing the need for high DMSO concentrations that can denature target proteins. The Boc-protected piperidine allows for systematic elaboration of the spirocyclic core without premature exposure of the secondary amine, enabling iterative fragment growth strategies consistent with structure-based drug design workflows.

Synthesis of Muscarinic Acetylcholine Receptor M4 (mAChR M4) Antagonist Libraries

US Patent 11,149,022 [2] discloses substituted 7-azaspiro[3.5]nonane compounds as mAChR M4 antagonists, a target implicated in Parkinson's disease and schizophrenia. The 5-aminomethyl derivative serves as a key intermediate for introducing diverse N-capping groups via amide coupling or reductive amination at the primary amine, while the Boc group preserves the integrity of the piperidine nitrogen for subsequent modification. This orthogonal reactivity is not achievable with unprotected spirocyclic amines (e.g., 7-azaspiro[3.5]nonane or 7-aminomethyl-spiro[3.5]nonane), making the Boc-protected 5-aminomethyl variant the preferred scaffold for parallel library synthesis.

Lead Optimization of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

The 7-azaspiro[3.5]nonane core has been validated in the clinical FAAH inhibitor PF-04862853 (IC₅₀ 0.30 μM) [3]. The 5-aminomethyl derivative enables exploration of SAR at a position distinct from the 2-position or N-capping modifications described in the original FAAH series. The reduced lipophilicity of the 5-aminomethyl isomer (CLogP 2.373) relative to other spirocyclic FAAH inhibitors may improve metabolic stability and reduce hERG liability—a common optimization challenge in FAAH programs. Researchers can leverage the commercial availability of this building block to rapidly generate focused libraries for FAAH IC₅₀ determination and selectivity profiling against serine hydrolases.

Conformational Restriction for Kinase and GPCR Chemical Probe Development

Spirocyclic scaffolds are increasingly used to impose conformational preorganization in kinase inhibitors and GPCR ligands, improving binding entropy and target selectivity. The 5-aminomethyl-7-azaspiro[3.5]nonane scaffold offers a rigid, three-dimensional framework that minimizes the entropic penalty of binding compared to flexible piperidine or cyclohexylamine linkers. Its computed CLogP of 2.373 [1] places it within the optimal range for CNS drug-likeness (LogP 1–4), making it suitable for CNS-targeting probes where blood-brain barrier penetration is essential. Industrial users in central nervous system drug discovery programs benefit from immediate access to this pre-optimized scaffold without the need for de novo spirocycle construction.

Quote Request

Request a Quote for tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.